N-methyl-3-nitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

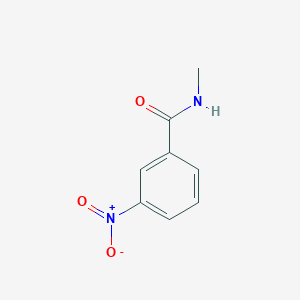

IUPAC Name |

N-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNRKRLMGLMZDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278376 |

Source

|

| Record name | N-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-26-8 |

Source

|

| Record name | 3400-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and First Synthesis of N-methyl-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of the historical context, discovery, and first synthesis of N-methyl-3-nitrobenzamide. While a singular, seminal publication marking its initial discovery is not prominent in contemporary chemical literature, its synthesis is logically derived from foundational principles of organic chemistry established in the late 19th and early 20th centuries. This document delineates the most probable and chemically sound pathway for its first synthesis, rooted in the acylation of methylamine with 3-nitrobenzoyl chloride. The guide offers a detailed, field-proven protocol, discusses the causality behind experimental choices, and provides a framework for the characterization and validation of the final compound. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction and Historical Context

The emergence of this compound is intrinsically linked to the broader exploration of aromatic chemistry in an era dominated by the development of synthetic dyes and pharmaceuticals. The functionalization of benzene and its derivatives through nitration and amidation reactions was a cornerstone of this chemical revolution. The synthesis of various benzamides was a logical extension of the availability of benzoic acid and its more reactive derivatives.

The presence of the nitro group, a potent electron-withdrawing moiety, on the benzene ring significantly influences the chemical properties of the molecule, making nitroaromatic compounds crucial intermediates in organic synthesis. The first synthesis of this compound, therefore, likely occurred as part of a systematic investigation into the reactivity of 3-nitrobenzoic acid derivatives with primary amines. This guide reconstructs the probable first synthesis based on these established and fundamental chemical transformations.

The First Synthesis: A Mechanistic and Practical Perspective

The most direct and historically plausible route to the first synthesis of this compound is the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and methylamine. This method is efficient and relies on readily accessible starting materials.

Reaction Rationale and Causality

The choice of 3-nitrobenzoyl chloride as the acylating agent is predicated on its enhanced reactivity compared to 3-nitrobenzoic acid. The conversion of the carboxylic acid to the acyl chloride is a common strategy to activate the carbonyl group for nucleophilic attack. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Methylamine, a primary amine, serves as the nucleophile. Its lone pair of electrons readily attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or an excess of methylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Visualizing the Synthesis Workflow

The overall synthetic process can be visualized as a two-step sequence: the activation of 3-nitrobenzoic acid followed by the amidation reaction.

Caption: A logical workflow for the first synthesis of this compound.

Reaction Mechanism

The core of the synthesis is the nucleophilic acyl substitution. The mechanism proceeds through a tetrahedral intermediate.

Caption: The nucleophilic acyl substitution mechanism for the formation of this compound.[1]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound, designed to ensure reproducibility and high purity of the final product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | ≥98% |

| Thionyl chloride | SOCl₂ | 118.97 | ≥99% |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 40% w/w |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Pyridine | C₅H₅N | 79.10 | Anhydrous |

| Hydrochloric acid (1 M) | HCl | 36.46 | 1 M aq. |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aq. |

| Brine | NaCl | 58.44 | Saturated aq. |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |

Step-by-Step Synthesis

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzoic acid (1.0 eq).

-

Under a fume hood, cautiously add thionyl chloride (2.0-3.0 eq).

-

Gently heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-nitrobenzoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of methylamine (1.1 eq) and pyridine (1.1 eq) in anhydrous DCM.

-

Cool the methylamine solution to 0°C in an ice bath.

-

Slowly add the 3-nitrobenzoyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a crystalline solid.[2]

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂O₃ |

| Molar Mass | 180.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected in the range of 140-145 °C |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate), sparingly soluble in water. |

Spectroscopic Data (Expected)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.

-

N-Methyl Protons: A doublet around δ 3.0 ppm (due to coupling with the amide N-H).

-

Amide Proton: A broad singlet or quartet around δ 6.0-8.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-150 ppm.

-

N-Methyl Carbon: A signal around δ 26-30 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1640 cm⁻¹.

-

N-H Bend (Amide II): A band around 1550 cm⁻¹.

-

NO₂ Stretch: Strong, characteristic peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Safety and Handling

-

3-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5][6]

-

Thionyl chloride: Highly corrosive and reacts violently with water. Use in a well-ventilated fume hood.

-

Methylamine: Flammable and corrosive. Handle with care in a well-ventilated area.[7]

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.

Conclusion

While the precise historical moment of the first synthesis of this compound may not be documented in a single landmark paper, its preparation is a logical and straightforward application of fundamental organic reactions. The acylation of methylamine with 3-nitrobenzoyl chloride represents the most probable and efficient route for its initial and subsequent syntheses. This guide provides a robust and detailed protocol, grounded in established chemical principles, to enable researchers to confidently synthesize and characterize this important chemical compound.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. Retrieved from [Link]

- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide. Retrieved from [Link]

-

NPTEL. (n.d.). Amines. Retrieved from [Link]

-

YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8N2O3, 25 grams. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. youtube.com [youtube.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. M-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

Historical context of N-methyl-3-nitrobenzamide development

An In-depth Technical Guide to the Historical Context and Synthesis of N-methyl-3-nitrobenzamide

Abstract

This compound (CAS No. 6280-92-8) is a member of the nitrobenzamide class of compounds, a family of molecules that has proven to be a durable and versatile scaffold in organic synthesis and medicinal chemistry. Characterized by a benzene ring substituted with a nitro group and an N-methylated amide group, its chemical architecture offers a unique combination of reactivity and stability. The historical development of this compound is not one of a blockbuster therapeutic agent, but rather a quintessential example of a foundational chemical building block. Its story is intertwined with the broader exploration of nitroaromatic compounds as key intermediates in the synthesis of more complex, biologically active molecules. This guide provides an in-depth examination of the historical context, synthetic rationale, and fundamental applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of a Scaffold: Early Exploration of Nitrobenzamides

The journey of this compound begins with the study of its parent class, nitrobenzamides. These compounds, first explored for their basic chemical properties, became a focal point for chemists due to the unique electronic characteristics imparted by their functional groups.[1] The nitro group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, while the amide linkage provides resonance stability and hydrogen bonding capabilities.[1][2]

This combination of features made nitrobenzamides valuable intermediates. Their synthesis was generally straightforward, and their functional groups could be readily modified, paving the way for the creation of diverse chemical libraries.[1] As synthetic methodologies advanced, researchers began to uncover a wide spectrum of biological activities within the nitrobenzamide family, including anticonvulsant, antimicrobial, and, most notably, anticancer effects.[1][3][4] This evolution from simple chemical curiosities to foundational scaffolds in drug discovery illustrates a classic paradigm in medicinal chemistry and sets the historical stage for the synthesis of specific derivatives like this compound.[1]

Foundational Synthesis: The Amidation of 3-Nitrobenzoyl Chloride

The most common and historically significant method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and methylamine.[1] This approach is favored for its efficiency and the high reactivity of the acyl chloride intermediate compared to its corresponding carboxylic acid.

Rationale of Experimental Design

The choice of reactants and conditions in this synthesis is guided by fundamental principles of organic chemistry:

-

Acyl Chloride Activation: 3-Nitrobenzoic acid is first converted to 3-nitrobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] The acyl chloride is significantly more electrophilic and reactive than the carboxylic acid, making the subsequent reaction with the amine nucleophile much more efficient.

-

Nucleophilic Attack: Methylamine, a primary amine, acts as the nucleophile, attacking the carbonyl carbon of the 3-nitrobenzoyl chloride.

-

Control of Exothermicity: The reaction is highly exothermic. Performing the addition of the acyl chloride at a reduced temperature (e.g., in an ice bath) is crucial to control the reaction rate, prevent side reactions, and ensure safety.[1]

-

Byproduct Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the acid, preventing it from protonating the methylamine reactant and rendering it non-nucleophilic.[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the primary synthesis route for this compound.

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative laboratory-scale procedure derived from established methodologies for the synthesis of N-substituted nitrobenzamides.[1]

Materials:

-

3-nitrobenzoyl chloride

-

Methylamine (e.g., 40% solution in water or gas)

-

Triethylamine or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine and triethylamine (1.1 equivalents) in an inert solvent like DCM.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of the same inert solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzoyl chloride) is no longer visible.

-

Work-up & Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[1]

-

Drying & Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound product.[1]

Physicochemical Profile

The identity and properties of this compound are well-defined. Below is a summary of its key characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 6280-92-8 | [7] |

| Molecular Formula | C₈H₈N₂O₃ | [6][8] |

| Molecular Weight | 180.16 g/mol | [6][9] |

| Appearance | Yellowish Powder/Solid | [10][11] |

| Melting Point | Not consistently reported; related compounds vary | |

| SMILES | CNC(=O)C1=CC(=CC=C1)[O-] | [6] |

Role in Modern Chemistry: A Versatile Intermediate

While this compound itself is not a widely commercialized end-product, its true historical and ongoing value lies in its role as a chemical intermediate and a representative of a critical structural class. The nitrobenzamide scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents.

For instance, isomers and derivatives of this compound are crucial building blocks for high-profile drugs. The related compound 4-(methylamino)-3-nitrobenzoyl chloride is a key intermediate in the synthesis of:

-

Erlotinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[10]

-

Boceprevir and Telaprevir: Protease inhibitors used to treat hepatitis C virus (HCV) infection.[10]

Furthermore, N-methyl-4-(methylamino)-3-nitrobenzamide, another closely related structure, serves as an intermediate for triazole and benzimidazole derivatives investigated for treating diabetes, hypertension, autoimmune diseases, and other conditions.[12] The established reactivity of the nitrobenzamide core allows for further chemical modifications, such as reduction of the nitro group to an amine, which opens up new synthetic pathways for building complex heterocyclic systems common in modern pharmaceuticals.

Conclusion

The historical context of this compound is not defined by its own therapeutic applications, but by its foundational role as a readily synthesized, highly versatile chemical intermediate. Its development is a direct result of the broader scientific inquiry into the rich chemistry of nitroaromatic compounds. The straightforward and robust synthesis, stemming from the reliable reaction between an activated nitrobenzoyl chloride and an amine, provides a textbook example of amide bond formation. For drug development professionals and organic chemists, this compound and its related isomers represent a validated and valuable scaffold, embodying the principle that simple, well-understood molecules are often the most powerful tools in the construction of complex, life-saving therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 4-(Methylamino)

- Benchchem. Discovery and history of nitrobenzamide compounds in research. Benchchem.

- Benchchem. Optimizing reaction conditions for 4-(Methylamino)-3-nitrobenzoyl chloride synthesis. Benchchem.

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- PubChem - NIH. This compound | C8H8N2O3 | CID 221964. PubChem.

- Benchchem. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0. Benchchem.

- Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.

- PubMed.

- ResearchGate. Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity.

- PubChem - NIH. 3-Methyl-2-nitrobenzamide | C8H8N2O3 | CID 3271371. PubChem.

- ChemicalBook. 3-NITROBENZAMIDE | 645-09-0. ChemicalBook.

- Sigma-Aldrich. 3-Nitrobenzoyl chloride 98 121-90-4. Sigma-Aldrich.

- CP Lab Safety. This compound, 98% Purity, C8H8N2O3, 25 grams. CP Lab Safety.

- International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C8H8N2O3 | CID 221964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-Methyl-2-nitrobenzamide | C8H8N2O3 | CID 3271371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 12. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

N-methyl-3-nitrobenzamide chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of N-methyl-3-nitrobenzamide

This guide provides a comprehensive technical overview of this compound (C₈H₈N₂O₃), a substituted aromatic amide. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of organic chemistry and spectroscopy, supported by data from analogous compounds, to present a robust framework for its synthesis, characterization, and structural verification. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with the foundational knowledge to confidently work with this and similar molecules.

Part 1: Core Chemical and Physical Properties

This compound is a derivative of benzoic acid, incorporating three key functional groups that dictate its chemical behavior: a secondary amide, a nitro group, and a meta-substituted benzene ring. The electron-withdrawing nature of both the nitro and amide functionalities deactivates the aromatic ring towards electrophilic substitution.

Physicochemical Data Summary

The fundamental properties of this compound are compiled below. This data is essential for determining appropriate solvents, reaction conditions, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3400-26-8 | |

| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)[O-] | |

| Appearance | Yellow powder (predicted) | [2] |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like acetone, DMSO. | [3] |

Part 2: Proposed Synthesis Pathway and Experimental Protocol

The most direct and reliable method for synthesizing this compound is via the acylation of methylamine with 3-nitrobenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is well-established for the formation of amides from acid chlorides and amines.[4][5] The reaction proceeds readily, with a base typically added to neutralize the HCl byproduct.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Synthesis Protocol

Causality: This protocol utilizes 3-nitrobenzoyl chloride, a highly reactive acylating agent, to ensure efficient conversion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants while precipitating the hydrochloride salt of the base, simplifying removal. Pyridine acts as a nucleophilic catalyst and an acid scavenger.

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Amine : In a separate flask, prepare a solution of methylamine (1.1 eq, typically from a 40% aqueous solution or as a solution in THF) and pyridine (1.2 eq) in anhydrous DCM.

-

Reaction Execution : Add the methylamine/pyridine solution dropwise to the stirred 3-nitrobenzoyl chloride solution at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 3-nitrobenzoyl chloride starting material.

-

Workup : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1M HCl (to remove excess pyridine and methylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation and Purification : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pale yellow solid.

Part 3: A Multi-Technique Approach to Structure Elucidation

Confirming the molecular structure of a synthesized compound is a critical, non-negotiable step. A single analytical technique is rarely sufficient. Our approach relies on a self-validating system where Mass Spectrometry provides the molecular weight and elemental formula, Infrared Spectroscopy confirms the presence of key functional groups, and Nuclear Magnetic Resonance spectroscopy provides the definitive carbon-hydrogen framework and connectivity.

Structure Elucidation Workflow

Caption: Integrated workflow for the structural confirmation of the target molecule.

Mass Spectrometry (MS)

-

Rationale : MS is the first step to confirm that the reaction produced a product of the correct molecular weight.

-

Expected Results :

-

Molecular Ion (M⁺) : A peak at m/z = 180, corresponding to the molecular weight of C₈H₈N₂O₃. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within a few ppm (calculated exact mass: 180.0535 Da).[1]

-

Key Fragmentation Patterns : The fragmentation will provide clues to the structure. Expect to see characteristic losses:

-

m/z = 150: Loss of [•NO]

-

m/z = 134: Loss of [NO₂]

-

m/z = 122: Cleavage of the amide C-N bond, yielding the 3-nitrobenzoyl cation [O₂NC₆H₄CO]⁺.

-

m/z = 58: Cleavage yielding the [CH₃NHCO]⁺ fragment.

-

-

Infrared (IR) Spectroscopy

-

Rationale : IR spectroscopy is a rapid and effective method for verifying the presence of the critical functional groups—amide and nitro—that define the target molecule.

-

Expected Absorption Bands :

-

~3300 cm⁻¹ (N-H stretch) : A sharp to medium peak characteristic of a secondary amide N-H bond.

-

~1640-1680 cm⁻¹ (C=O stretch, Amide I band) : A strong, sharp absorption. Its position indicates a conjugated amide carbonyl.

-

~1520-1540 cm⁻¹ (N-O asymmetric stretch) : A very strong absorption characteristic of the nitro group.

-

~1340-1360 cm⁻¹ (N-O symmetric stretch) : Another strong absorption for the nitro group.

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch) : Weak to medium peaks.

-

~1600, 1475 cm⁻¹ (Aromatic C=C stretch) : Medium peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale : NMR is the most powerful technique for structure elucidation, providing detailed information about the precise arrangement of atoms. The predicted spectra below are based on established chemical shift principles and data from the closely related 3-nitrobenzamide.[6][7]

-

δ ~8.70 ppm (t, J ≈ 2.0 Hz, 1H) : Aromatic proton at C2, between the two electron-withdrawing groups. Appears as a triplet due to coupling to H4 and H6.

-

δ ~8.40 ppm (dd, J ≈ 8.0, 2.0 Hz, 1H) : Aromatic proton at C4, ortho to the nitro group.

-

δ ~8.25 ppm (d, J ≈ 8.0 Hz, 1H) : Aromatic proton at C6, ortho to the amide group.

-

δ ~7.75 ppm (t, J ≈ 8.0 Hz, 1H) : Aromatic proton at C5.

-

δ ~8.60 ppm (q, J ≈ 4.5 Hz, 1H) : The amide N-H proton, appearing as a quartet due to coupling with the N-methyl protons. This peak may be broad.

-

δ ~2.80 ppm (d, J ≈ 4.5 Hz, 3H) : The N-methyl protons, appearing as a doublet due to coupling with the amide N-H proton.

-

δ ~165 ppm : The amide carbonyl carbon (C=O).

-

δ ~148 ppm : Aromatic carbon attached to the nitro group (C3).

-

δ ~136 ppm : Aromatic carbon attached to the amide group (C1).

-

δ ~134 ppm : Aromatic carbon C6.

-

δ ~130 ppm : Aromatic carbon C5.

-

δ ~126 ppm : Aromatic carbon C4.

-

δ ~122 ppm : Aromatic carbon C2.

-

δ ~26 ppm : The N-methyl carbon (-CH₃).

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value/Observation |

| HRMS | [M+H]⁺ | m/z 181.0608 (Calculated for C₈H₉N₂O₃⁺) |

| IR (cm⁻¹) | N-H Stretch | ~3300 |

| C=O Stretch | ~1650 | |

| N-O Stretch | ~1530 and ~1350 | |

| ¹H NMR (ppm) | Aromatic H's | 8.70, 8.40, 8.25, 7.75 |

| Amide N-H | ~8.60 (quartet or broad) | |

| Methyl N-CH₃ | ~2.80 (doublet) | |

| ¹³C NMR (ppm) | Carbonyl C=O | ~165 |

| Aromatic C's | 122-148 (6 signals) | |

| Methyl C | ~26 |

Part 4: Safety, Handling, and Storage

As a prudent laboratory practice, this compound should be handled with care, assuming it possesses hazards similar to other nitroaromatic compounds and amides.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]

-

Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

-

Hazards : Nitro compounds can be toxic and are often skin and respiratory irritants. The toxicological properties of this specific compound have not been fully investigated.[3][8][11]

Conclusion

The synthesis and structural verification of this compound is a straightforward process when guided by sound chemical principles and a systematic analytical workflow. The proposed synthesis via acylation offers a reliable route to the material. Its structure can be unequivocally confirmed through the combined application of mass spectrometry, IR spectroscopy, and detailed ¹H and ¹³C NMR analysis. The predictive data provided in this guide serves as a robust benchmark for researchers undertaking the synthesis and characterization of this compound.

References

-

This compound | C8H8N2O3 . PubChem, National Institutes of Health. [Link]

-

Structural elucidation of a series of benzamide derivatives . Magnetic Resonance in Chemistry. [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives . Molecules (Basel, Switzerland), via PMC. [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives . MDPI. [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives . Molecules (Basel, Switzerland). [Link]

-

N-methyl-3-(2-methylpropyl)-2-nitrobenzamide | C12H16N2O3 . PubChem, National Institutes of Health. [Link]

- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98% . Cole-Parmer. [Link]

-

Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide . ResearchGate. [Link]

-

3-Nitrobenzamide | C7H6N2O3 . PubChem, National Institutes of Health. [Link]

Sources

- 1. This compound | C8H8N2O3 | CID 221964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 3. M-NITROBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data for N-methyl-3-nitrobenzamide: An In-depth Technical Guide

Introduction

N-methyl-3-nitrobenzamide is a substituted aromatic amide of interest in various fields of chemical research, including medicinal chemistry and materials science. As with any novel or synthesized compound, unambiguous structural confirmation and characterization are paramount. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of spectral interpretation and standardized protocols for data acquisition. The information presented herein is a synthesis of predicted data from reliable computational tools, contextualized with established principles of spectroscopic analysis.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first consider the molecular structure of this compound.

Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Predicted IR Absorption Data

The predicted IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1580 | N-H bend (Amide II) | Amide |

| ~1530 | Asymmetric NO₂ stretch | Nitro |

| ~1350 | Symmetric NO₂ stretch | Nitro |

| ~1450 | C=C stretch | Aromatic |

Expert Interpretation: The N-H stretching frequency is a prominent feature of secondary amides. The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band). The presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations will also be present, though they may be part of a more complex pattern in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation. [1]

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. [2]Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface. [3]

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal. [3] * Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Data Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

-

If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum. [2]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural information.

Predicted Mass Spectrum Data

For this compound (C₈H₈N₂O₃), the predicted mass spectrum under electron ionization (EI) conditions would show the following key features:

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 180 | [C₈H₈N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [M - NO]⁺ | Loss of nitric oxide |

| 134 | [M - NO₂]⁺ | Loss of nitro group |

| 106 | [C₇H₆O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 58 | [CH₃NHCO]⁺ | Amide fragment |

Expert Interpretation: The molecular ion peak at m/z 180 would confirm the molecular weight of the compound. [4]A common fragmentation pathway for nitroaromatic compounds is the loss of NO (30 Da) and NO₂ (46 Da). Cleavage of the amide C-N bond can lead to the formation of the benzoyl cation (m/z 106). Further fragmentation of the benzoyl cation can produce the phenyl cation (m/z 77). The presence of a peak at m/z 58 would be indicative of the N-methylamide portion of the molecule.

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation:

-

Instrument Setup and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC oven temperature program should be optimized to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

-

The separated components eluting from the GC column enter the mass spectrometer.

-

The mass spectrometer is typically operated in electron ionization (EI) mode with a standard electron energy of 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400 amu) to generate the mass spectrum.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show a peak at the retention time of this compound.

-

The mass spectrum corresponding to this peak can be extracted and analyzed.

-

The obtained mass spectrum can be compared to spectral libraries (e.g., NIST) for confirmation of the compound's identity.

-

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. While experimental data acquisition remains the gold standard, the predictive models discussed in this guide offer a robust framework for understanding the expected spectral features. The protocols outlined herein represent standard, field-proven methodologies that, when applied correctly, will yield high-quality data for the unambiguous identification and characterization of this and other similar small molecules. It is the synergy of predictive understanding and rigorous experimental practice that underpins confident structural elucidation in modern chemical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Nitrobenzamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to the study of 3-nitrobenzamide derivatives. These compounds are of significant interest in medicinal chemistry, serving as versatile precursors and key structural motifs in the development of novel therapeutic agents, including inhibitors of poly(ADP-ribose) polymerase (PARP) and potential treatments for tuberculosis.[1][2][3] By leveraging computational methods, researchers can elucidate the structural, electronic, and reactive properties of these molecules, thereby accelerating the drug discovery process. This document details the theoretical underpinnings, practical workflow, and interpretive analysis of such calculations, grounded in Density Functional Theory (DFT). It is designed to be a self-validating resource, explaining not just the "how" but the critical "why" behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Computational Scrutiny

3-Nitrobenzamide and its analogues represent a class of molecules where subtle structural modifications can lead to profound changes in biological activity.[4][5] The core structure, an aromatic amide, possesses unique characteristics due to the interplay between the electron-withdrawing nitro group (-NO₂) and the resonance-stabilized amide group (-CONH₂).[4][6] This electronic environment is pivotal to its function, influencing everything from molecular conformation to intermolecular interactions with biological targets like enzymes.[7][8]

Quantum chemical calculations offer a powerful, cost-effective lens through which to view these properties in silico. Before committing to lengthy and expensive synthesis and in vitro testing, computational analysis allows us to:

-

Predict stable molecular geometries.

-

Understand the electronic landscape (e.g., charge distribution, reactivity sites).

-

Correlate electronic structure with potential biological activity.

-

Guide the rational design of more potent and selective derivatives.

Recent research has successfully used computational studies to complement synthetic efforts, for example, in elucidating the potential interactions of dinitrobenzamide derivatives with the DprE1 enzyme in Mycobacterium Tuberculosis.[1][2] This synergy between computational prediction and experimental validation is the cornerstone of modern drug development.

Theoretical & Methodological Framework

The workhorse of modern quantum chemical calculations for organic molecules of this size is Density Functional Theory (DFT) . DFT strikes an optimal balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation, focusing on the electron density rather than the complex wavefunction.

The Causality of Method Selection: Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set .

-

Functional Selection (Why B3LYP?): For organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely adopted and well-validated choice.[9] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in simpler functionals. This is particularly important for accurately describing the electronic structure of conjugated systems like the benzene ring in 3-nitrobenzamide. While B3LYP can sometimes underestimate dispersion interactions, its overall performance for geometry optimization and electronic property prediction of molecules containing nitro and amide groups is robust.[10]

-

Basis Set Selection (Why 6-311++G(d,p)?): A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is highly recommended for this class of molecules for the following reasons:[9]

-

6-311G: This indicates a triple-zeta valence set, providing more flexibility for valence electrons, which are crucial for chemical bonding and reactivity, than a smaller double-zeta set.

-

++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing species with lone pairs (like the oxygen and nitrogen atoms in the amide and nitro groups) and for modeling non-covalent interactions.

-

(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes, which is critical for describing the polar bonds (C=O, N-H, N-O) present in 3-nitrobenzamide.[10][11] The 'd' functions are added to heavy atoms, and 'p' functions are added to hydrogens. The absence of polarization functions can lead to significant errors in calculated geometries and energies.[10]

-

This combination, B3LYP/6-311++G(d,p) , represents a high-quality, reliable level of theory for obtaining accurate results for the systems .[9][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the standard procedure for performing a comprehensive quantum chemical analysis of a 3-nitrobenzamide derivative using a software package like Gaussian.

Step 1: Molecular Structure Construction

The initial step is to build the 3D structure of the target molecule. This is typically done using a graphical interface like GaussView.[13][14][15]

-

Open Builder: Launch the molecule builder tool.

-

Ring Fragment: Select a benzene ring fragment and place it in the view window.

-

Add Functional Groups:

-

Select the amide fragment (-CONH₂) and attach it to one of the carbon atoms of the benzene ring.

-

Select the nitro fragment (-NO₂) and attach it to the meta-position (two carbons away) on the ring.[13]

-

-

Add Substituents: Add any other desired derivatives to the ring or amide group as required.

-

Pre-optimization: Use the "Clean" function or a basic molecular mechanics optimization to generate a reasonable starting geometry. This ensures the initial structure is not energetically unfavorable, which aids in the convergence of the more rigorous quantum calculation.[15]

Step 2: Geometry Optimization & Frequency Analysis

This is the most critical computational step. We ask the software to find the lowest energy conformation of the molecule (its most stable 3D structure) at the chosen level of theory.

Experimental Protocol:

-

Calculation Setup: Open the Gaussian Calculation Setup dialog.

-

Job Type: Select Opt+Freq (Optimization + Frequency). This combines two jobs: first, it optimizes the geometry, and second, it performs a frequency calculation on the optimized structure.

-

Method Selection:

-

Method: Choose DFT.

-

Functional: Select B3LYP.

-

Basis Set: Select 6-311++G(d,p).

-

-

Charge & Multiplicity: For a neutral 3-nitrobenzamide molecule, the charge is 0 and the spin multiplicity is a Singlet.

-

Submission: Save the input file (e.g., 3-nitrobenzamide_opt_freq.gjf) and submit it to the Gaussian solver.[14]

Trustworthiness Check: The frequency calculation is a self-validating system. Upon completion, you must check the output file for vibrational frequencies.

-

A true minimum energy structure will have zero imaginary frequencies.

-

If one or more imaginary frequencies are present, it indicates the structure is a transition state, not a stable minimum, and the optimization must be restarted from a slightly distorted geometry.

Workflow Visualization

The entire computational process can be visualized as a logical sequence, ensuring each step builds upon a validated predecessor.

Caption: Computational workflow for quantum chemical analysis.

Analysis and Interpretation of Results

Once a validated optimized structure is obtained, we can calculate and analyze various electronic properties to gain chemical insight. These are typically run as single-point energy calculations on the optimized geometry.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).[16]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A small gap suggests the molecule is more reactive, while a large gap indicates high stability.[16][17] This reactivity is directly linked to how a drug molecule might interact with a receptor.[17]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It is an invaluable tool for identifying reactive sites.[18]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character.

For a 3-nitrobenzamide derivative, one would expect to see strong negative potential (red) around the oxygen atoms of both the nitro and amide groups, highlighting their role in forming hydrogen bonds or interacting with positive sites in a receptor pocket.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[18][19] It quantifies charge transfer between "donor" (filled) and "acceptor" (empty) orbitals. A key output is the stabilization energy, E(2), which measures the strength of these interactions. For example, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the carbonyl group (n → π*), which is fundamental to the stability of the amide bond itself.[18][20]

Data Presentation

Quantitative results should be summarized for clarity and comparison.

Table 1: Calculated Quantum Chemical Properties for 3-Nitrobenzamide Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Calculated Value | Unit | Significance |

| Total Energy | Value | Hartrees | Thermodynamic stability |

| HOMO Energy | Value | eV | Electron-donating ability |

| LUMO Energy | Value | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Value | eV | Chemical reactivity/stability |

| Dipole Moment | Value | Debye | Molecular polarity |

Application in Drug Development

The insights gained from these calculations directly inform the drug discovery pipeline.

Caption: From calculation to candidate drug design.

-

Structure-Activity Relationship (SAR): By calculating properties for a series of derivatives, one can build a computational SAR model. For instance, does adding an electron-donating group to the ring increase the HOMO energy and correlate with higher biological activity?

-

Lead Optimization: MEP and NBO analyses can guide the modification of a lead compound to enhance its binding affinity. If a receptor pocket has a hydrogen bond donor, the MEP map can suggest where to place a hydrogen bond acceptor (a red, negative region) on the ligand for optimal interaction.

-

Metabolic Stability: The reactivity profile can hint at metabolic liabilities. Regions of high reactivity might be susceptible to metabolic transformation by enzymes like Cytochrome P450, and chemists can modify these sites to improve the drug's half-life.

Conclusion

Quantum chemical calculations, specifically using DFT with a robust functional like B3LYP and a flexible, polarized basis set like 6-311++G(d,p), are an indispensable tool in the study of 3-nitrobenzamide derivatives. This guide has outlined a validated, step-by-step workflow from molecular construction to the interpretation of key electronic properties like HOMO-LUMO orbitals, MEP surfaces, and NBO charges. By rigorously applying these computational protocols, researchers and drug development professionals can gain profound insights into molecular structure and reactivity, enabling a more rational, efficient, and ultimately successful approach to designing the next generation of therapeutic agents.

References

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). MDPI. [Link]

-

GaussView 6 Tutorial 1: Building Molecules. (2018). YouTube. [Link]

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). National Center for Biotechnology Information. [Link]

-

B3LYP/6-31G (d, p) optimized structures under study. (n.d.). ResearchGate. [Link]

-

Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. (2018). MDPI. [Link]

-

An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway. (2018). National Center for Biotechnology Information. [Link]

-

GaussView Tutorial for Beginners 4448. (2018). YouTube. [Link]

-

How can I optimize the geometry of a compound containing a nitro group (-NO₂) in Gaussian?. (n.d.). ResearchGate. [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2023). YouTube. [Link]

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2023). DergiPark. [Link]

-

Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins through Systematic ab Initio Calculations and Data Mining Analyses. (2000). ACS Publications. [Link]

-

Gaussian tutorial-1|Structure Builder|. (2024). YouTube. [Link]

-

Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins through Systematic ab Initio Calculations and Data Mining Analyses. (n.d.). ResearchGate. [Link]

-

Basis Sets. (n.d.). Gaussian.com. [Link]

-

Spectral investigations, NLO, NBO, HOMO-LUMO, MEP, ADME parameters of 2-methyl-p-benzoquinone using quantum computations and CADD technique. (2019). AIP Publishing. [Link]

-

Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.). ResearchGate. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2023). YouTube. [Link]

-

Economical post-CCSD(T) computational thermochemistry protocol and applications to some aromatic compounds. (2009). Tel Aviv University. [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). MDPI. [Link]

-

The Role of 4-Nitrobenzamide in Modern Pharmaceutical Synthesis. (n.d.). Dacelo. [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. (n.d.). ResearchGate. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). National Center for Biotechnology Information. [Link]

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. (2023). Open Ukrainian Citation Index. [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. (2024). The Ohio State University. [Link]

-

3-Nitrobenzamide. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. gaussian.com [gaussian.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]

- 20. An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-substituted Nitrobenzamides

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzamide Scaffold

N-substituted benzamides are a class of organic compounds characterized by a benzamide functional group, which consists of a carbonyl group attached to a nitrogen atom.[1] First discovered in the 19th century, their therapeutic potential wasn't explored until the early 20th century.[1] Today, this chemical scaffold is the foundation for a diverse range of pharmaceuticals, including analgesics, anti-inflammatories, and psychiatric medications.[1][2] Several N-substituted nitrobenzamides have demonstrated significant clinical utility as antipsychotics, antidepressants, and antiemetics.[2][3][4] This guide provides an in-depth exploration of the molecular mechanisms that underpin the therapeutic effects of this important class of drugs, with a focus on their interactions with key neurological receptors.

Part 1: The Primary Mechanism - Dopamine D2/D3 Receptor Antagonism

The principal mechanism of action for many clinically significant N-substituted benzamides, such as amisulpride and sulpiride, is the blockade of dopamine D2 and D3 receptors.[1][4][5][6] These G-protein coupled receptors are central to several neurological processes, and their dysregulation is implicated in psychiatric conditions like schizophrenia.[5][7]

1.1. Receptor Selectivity and Binding Affinity

N-substituted benzamides exhibit high affinity for D2 and D3 receptors, effectively acting as antagonists.[6][8] This binding prevents the endogenous ligand, dopamine, from activating the receptor, thereby modulating dopaminergic neurotransmission.[1][4] The selectivity for D2/D3 receptors over other dopamine receptor subtypes and other neurotransmitter receptors, such as histamine and acetylcholine receptors, contributes to a more favorable side-effect profile compared to older, less selective antipsychotics.[5]

Amisulpride, a prominent example, demonstrates a dose-dependent effect.[3][5]

-

At high doses (400-1,200 mg): It acts as a potent antagonist of postsynaptic D2/D3 receptors in the limbic system, which is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[3][5]

-

At low doses (50 mg): It preferentially blocks presynaptic D2/D3 autoreceptors.[3][5][6] These autoreceptors normally provide a negative feedback signal to inhibit dopamine release. By blocking them, low-dose amisulpride increases synaptic dopamine concentration, which is believed to contribute to its efficacy in treating depressive symptoms and the negative symptoms of schizophrenia (e.g., social withdrawal).[3][5][6][9]

1.2. Stereoselectivity and Structure-Activity Relationships

The interaction with dopamine receptors is highly stereoselective. For amisulpride, the (S)-enantiomer possesses a significantly higher affinity for D2-like receptors compared to the (R+)-enantiomer.[8][10] Specifically, (S)-amisulpride is about 38- to 19-fold more potent than the (R)-enantiomer at displacing radioligands from D2 and D3 receptors.[8] This highlights the critical role of the compound's three-dimensional structure in its biological activity.

Structure-activity relationship (SAR) studies have revealed that modifications to both the benzamide core and the N-substituent can dramatically influence potency and selectivity.[11][12][13][14][15][16][17] For instance, the nature of the substituent on the N-phenyl ring of the benzamide core significantly influences both the potency and selectivity of the inhibitors.[14]

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| (S)-Amisulpride | Dopamine D2 | 5.2 ± 0.4 | [10] |

| (R+)-Amisulpride | Dopamine D2 | 244 ± 12 | [10] |

| (RS)-Amisulpride | Dopamine D2 | 9.8 ± 0.8 | [10] |

| Amisulpride | Serotonin 5-HT7a | Potent Antagonist | [18][19] |

| Amisulpride | Serotonin 5-HT2B | 13 | [6] |

Table 1: Comparative binding affinities of Amisulpride enantiomers and its activity at serotonin receptors.

Part 2: Atypical Mechanisms - Beyond Dopamine Receptor Blockade

While D2/D3 antagonism is the cornerstone of their action, several N-substituted nitrobenzamides exhibit a more complex pharmacology, interacting with other receptor systems, which contributes to their unique therapeutic profiles.

2.1. Serotonin 5-HT7 and 5-HT2B Receptor Antagonism

Amisulpride has been identified as a potent antagonist of the serotonin 5-HT7 receptor.[5][18][19] This interaction is believed to be crucial for its antidepressant effects.[18][19] Studies using 5-HT7 receptor knockout mice have shown that these animals do not exhibit an antidepressant response to amisulpride, strongly suggesting that 5-HT7 receptor antagonism mediates this therapeutic action.[6][18][19] Furthermore, the antagonist activity at the 5-HT7 receptor resides primarily in the (R)-enantiomer of amisulpride.[20][21] This enantiomer-specific pharmacology has led to the development of non-racemic mixtures of amisulpride to optimize the balance between antidepressant (5-HT7 mediated) and antipsychotic (D2 mediated) effects.[20][22] Amisulpride also binds with high affinity to the 5-HT2B receptor, where it acts as an antagonist, although the clinical significance of this interaction is still being elucidated.[6]

2.2. Actions at 5-HT4 and 5-HT3 Receptors

Metoclopramide, another clinically important benzamide, exhibits a different mechanistic profile. While it is a dopamine D2 antagonist, its prokinetic and anti-emetic effects are largely attributed to its interactions with serotonin receptors.[23] Metoclopramide acts as a 5-HT4 receptor agonist, which is thought to contribute to its gastroprokinetic activity.[24][25][26] Additionally, it functions as a 5-HT3 receptor antagonist.[23][27] The blockade of 5-HT3 receptors, both peripherally on vagal nerve terminals in the gut and centrally in the brain's vomiting center, is a key mechanism for its anti-emetic effects.[23]

2.3. The Role of the Nitro Group

The nitroaromatic moiety present in these compounds is not merely a structural feature; it can be critical to their biological activity, particularly in other therapeutic areas like antimycobacterials. In that context, the nitro group can be reduced to a nitroso intermediate within the target cell.[28][29] This reactive species can then form a covalent bond with key enzymatic residues, leading to irreversible inhibition.[28] While the primary mechanism for the neuropsychiatric effects of N-substituted nitrobenzamides is receptor antagonism, the electrochemical properties of the nitro group undoubtedly influence the molecule's overall pharmacology.[29]

Part 3: Experimental Validation - A Methodological Framework

Elucidating the complex mechanisms of N-substituted nitrobenzamides requires a multi-faceted experimental approach. The following protocols represent a logical workflow for characterizing the pharmacological profile of a novel benzamide derivative.

3.1. Workflow for Mechanistic Characterization

The following diagram illustrates a typical workflow for elucidating the mechanism of action of a novel N-substituted nitrobenzamide. This process begins with broad screening to identify primary targets and progresses to more detailed functional and in vivo studies to confirm the therapeutic relevance of these interactions.

A logical workflow for characterizing the mechanism of action.

3.2. Detailed Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor. It serves as a self-validating system by including controls to ensure data integrity.

-

Objective: To quantify the affinity of a novel N-substituted nitrobenzamide for the human dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing recombinant human D2 receptors.

-

[3H]-Spiperone (a high-affinity D2 antagonist radioligand).

-

Test compound (novel benzamide).

-

Haloperidol (positive control, known D2 antagonist).

-

Dopamine (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation fluid and vials.

-

Microplate harvester and liquid scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of the test compound and haloperidol in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Total Binding: Assay buffer, [3H]-Spiperone, and D2 receptor membranes.

-

Non-specific Binding (NSB): Assay buffer, [3H]-Spiperone, a high concentration of unlabeled dopamine (e.g., 10 µM), and D2 receptor membranes. The excess unlabeled ligand will displace the radioligand from all specific binding sites.

-

Test Compound/Control: Assay buffer, [3H]-Spiperone, varying concentrations of the test compound or haloperidol, and D2 receptor membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

-

Causality and Validation: The inclusion of a known antagonist (haloperidol) validates the assay's ability to detect competitive binding. The NSB wells are crucial for isolating the specific drug-receptor interaction, ensuring that the measured signal is not due to non-specific adherence of the radioligand to the membranes or filters.

3.3. Detailed Protocol: cAMP Functional Assay

This assay determines whether a compound that binds to a Gi/o-coupled receptor (like the D2 receptor) acts as an agonist or an antagonist by measuring its effect on cyclic AMP (cAMP) production.

-

Objective: To determine the functional activity (antagonism) of a novel N-substituted nitrobenzamide at the dopamine D2 receptor.

-

Principle: The D2 receptor is coupled to the inhibitory G-protein, Gi. Activation of the D2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.

-

Materials:

-

CHO or HEK293 cells stably expressing the human D2 receptor.

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

Quinpirole (a known D2 receptor agonist).

-

Test compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

-

Methodology:

-

Cell Plating: Plate the D2-expressing cells in a suitable microplate and allow them to adhere overnight.

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of the test compound or a known antagonist (e.g., haloperidol).

-

Add a fixed concentration of the agonist quinpirole (typically its EC80 concentration) to all wells.

-

Add a fixed concentration of forskolin to stimulate a baseline level of cAMP production.

-

Incubate for a specified period (e.g., 30 minutes).

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

The antagonist will produce a dose-dependent reversal of the quinpirole-induced inhibition of cAMP production.

-

Determine the IC50 value from the resulting dose-response curve. This represents the concentration of the antagonist that restores the cAMP response to 50% of the maximal agonist-inhibited level.

-

-

-

Causality and Validation: The use of forskolin provides a stimulated and measurable cAMP signal. The known agonist (quinpirole) serves as a positive control to confirm that the D2 receptor signaling pathway is functional in the cells. By demonstrating that the test compound can block the effect of quinpirole, this assay directly establishes its antagonist activity.

Part 4: Conclusion and Future Directions

The N-substituted nitrobenzamide scaffold has yielded a class of drugs with a complex and multifaceted mechanism of action. Their primary activity as dopamine D2/D3 receptor antagonists forms the basis of their antipsychotic effects.[1][4][5][6] However, it is their engagement with secondary targets, particularly serotonin receptors like 5-HT7 and 5-HT4, that defines their atypical properties and broadens their therapeutic applications to include depression and gastrointestinal disorders.[18][19][24] The stereospecificity of these interactions, with different enantiomers preferentially binding to different receptors, opens up new avenues for drug development, such as non-racemic formulations designed to optimize therapeutic benefit while minimizing side effects.[20][21][22]

Future research should continue to explore the structure-activity relationships of this versatile scaffold.[11][12][13][14][15][16][17] A deeper understanding of how subtle chemical modifications influence polypharmacology will enable the rational design of next-generation N-substituted benzamides with enhanced selectivity and improved clinical profiles. Furthermore, investigating their potential impact on other signaling pathways, such as the NFκB pathway, could uncover entirely new therapeutic applications for these compounds.[30][31]

References

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

What is the mechanism of Amisulpride? (2024, July 17). Patsnap Synapse. Retrieved January 10, 2026, from [Link]

-

Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. (1992, June 26). PubMed. Retrieved January 10, 2026, from [Link]

-